molecular formula C20H14Cl2N2O3 B1621491 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide CAS No. 6029-25-0

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide

Cat. No. B1621491
CAS RN: 6029-25-0
M. Wt: 401.2 g/mol
InChI Key: ZSTMBJFTOQPVFM-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide, also known as Diclofop-methyl, is a widely used herbicide in agriculture. It belongs to the chemical family of aryloxyphenoxypropionates and is used to control annual and perennial grass weeds in crops such as wheat, barley, and oats. Diclofop-methyl is a selective herbicide that targets grass weeds without harming the crops.

Scientific Research Applications

Antibacterial Activity

A study explored the bactericidal activity of benzamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of these compounds in addressing antibiotic resistance. The research demonstrated significant bactericidal effects, emphasizing the importance of structural modifications to enhance antibacterial efficacy (Zadrazilova et al., 2015).

Photocatalytic Degradation

Research on the photocatalytic degradation of propyzamide, a related compound, using titanium dioxide highlighted the potential environmental applications of benzamide derivatives in reducing toxic intermediates in water. This study underscores the role of structural supports in enhancing the photocatalytic efficiency (Torimoto et al., 1996).

Antioxidant Activity

A study on the electrochemical oxidation of amino-substituted benzamides provided insights into their potential as antioxidants. The research detailed the electroactive properties of these compounds, suggesting their capability to scavenge free radicals, which is crucial for developing antioxidant therapies (Jovanović et al., 2020).

Antiproliferative and Cytotoxic Activity

Another investigation focused on substituted 2-hydroxy-N-(arylalkyl)benzamides for their antiproliferative and cytotoxic activities against cancer cell lines. This study highlighted the potential of benzamide derivatives in inducing apoptosis in cancer cells, pointing towards their application in cancer research (Imramovský et al., 2013).

Spectroscopic Analysis

Spectroscopic studies of benzamide derivatives, including N-hydroxy-2-(4-methylbenzamido)benzamide, have been conducted to understand their structural and electronic properties. These studies are fundamental in designing compounds with specific biological or chemical activities (Ibnouf et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with N-(4-aminophenyl)-2-hydroxybenzamide to form the target compound.", "Starting Materials": [ "2,4-dichlorobenzoic acid", "thionyl chloride", "N-(4-aminophenyl)-2-hydroxybenzamide" ], "Reaction": [ "Step 1: 2,4-dichlorobenzoic acid is reacted with thionyl chloride to form 2,4-dichlorobenzoyl chloride.", "Step 2: N-(4-aminophenyl)-2-hydroxybenzamide is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water.", "Step 4: The crude product is purified by recrystallization from a suitable solvent to obtain the target compound, 2,4-Dichloro-N-[4-(2-hydroxybenzamido)phenyl]benzamide." ] }

CAS RN

6029-25-0

Molecular Formula

C20H14Cl2N2O3

Molecular Weight

401.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-[(2-hydroxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14Cl2N2O3/c21-12-5-10-15(17(22)11-12)19(26)23-13-6-8-14(9-7-13)24-20(27)16-3-1-2-4-18(16)25/h1-11,25H,(H,23,26)(H,24,27)

InChI Key

ZSTMBJFTOQPVFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)O

Origin of Product

United States

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